[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone [(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.: 1610450-04-8
VCID: VC5111068
InChI: InChI=1S/C8H12N2OS/c1-12(2,11)10-8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
SMILES: CS(=NC1=CC=CC(=C1)N)(=O)C
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26

[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone

CAS No.: 1610450-04-8

Cat. No.: VC5111068

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26

* For research use only. Not for human or veterinary use.

[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone - 1610450-04-8

Specification

CAS No. 1610450-04-8
Molecular Formula C8H12N2OS
Molecular Weight 184.26
IUPAC Name 3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]aniline
Standard InChI InChI=1S/C8H12N2OS/c1-12(2,11)10-8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
Standard InChI Key ROMNREXXACAXTC-UHFFFAOYSA-N
SMILES CS(=NC1=CC=CC(=C1)N)(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a dimethyl-sulfanone core (λ6^6-sulfanone) linked to a 3-aminophenylimino group. The λ6^6-sulfanone moiety is characterized by a hypervalent sulfur atom bonded to two methyl groups, an imino nitrogen, and an oxygen atom, creating a tetrahedral geometry . The 3-aminophenyl group introduces aromaticity and nucleophilic reactivity, enabling participation in condensation and cyclization reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8_8H12_{12}N2_2OS
Molecular Weight184.26 g/mol
CAS Registry Number1610450-04-8
Purity≥95% (industrial grade)

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech reports large-scale synthesis via a multi-step protocol:

  • Sulfonation: Reaction of dimethyl sulfoxide with 3-nitroaniline under acidic conditions yields a sulfilimine intermediate .

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amine, forming the target compound .
    The process achieves >97% purity under ISO-certified conditions, with strict control over residual solvents and heavy metals .

Laboratory-Scale Methods

Academic routes involve:

  • Condensation Reactions: Combining 3-aminophenyl isothiocyanate with dimethyl sulfoxide in the presence of triethylamine .

  • Oxidative Functionalization: Oxidation of thioether precursors using DMSO–HCl systems, though this risks forming diastereomeric byproducts .

Table 2: Synthetic Yield Optimization

MethodYield (%)Purity (%)Conditions
Industrial sulfonation85–9097H2_2/Pd-C, 80°C
Laboratory condensation60–7095EtOH, reflux

Reactivity and Derivative Formation

Alkylation and Acylation

The sulfur center and primary amine group undergo regioselective reactions:

  • S-Alkylation: Treatment with α-bromoacetophenones produces thioether derivatives, though ring-chain tautomerism complicates product isolation .

  • N-Acylation: Reaction with acyl chlorides forms sulfonamide-linked conjugates, enhancing bioavailability in drug candidates .

Oxidative Pathways

Controlled oxidation with DMSO–HCl converts the compound into sulfinic acid analogs, which exhibit enhanced hydrogen-bonding capacity for target engagement in antimicrobial agents .

Pharmaceutical Applications

Antimicrobial Agent Development

Structural analogs of [(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone demonstrate potent activity against Mycobacterium tuberculosis (MIC <0.5 μM) by inhibiting cell wall biosynthesis via novel targets . The sulfanone moiety likely chelates metal ions essential for bacterial enzyme function .

Kinase Inhibition

In PROTAC (Proteolysis-Targeting Chimera) systems, derivatives of this compound serve as linkers connecting E3 ligase ligands to kinase inhibitors, enabling selective degradation of oncogenic proteins .

Table 3: Biological Activity of Derivatives

DerivativeTargetIC50_{50} (nM)Application
Sulfonamide conjugateMtb cell wall420Antitubercular
PROTAC linkerFAK kinase12Anticancer

Future Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in tuberculosis treatment using cryo-EM and X-ray crystallography .

  • Process Optimization: Develop continuous-flow synthesis to improve yield and reduce waste .

  • Therapeutic Expansion: Explore applications in neurodegenerative diseases by modulating protein aggregation .

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